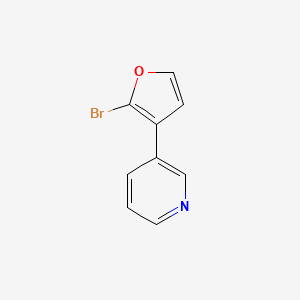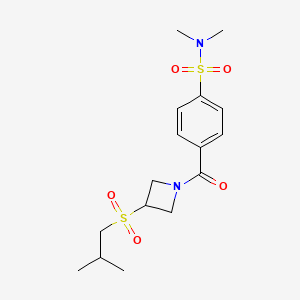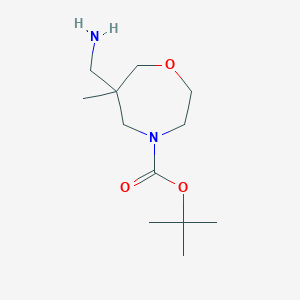![molecular formula C9H10N2O4S2 B2982751 2-[Bis(methylsulfonyl)amino]benzonitrile CAS No. 235100-91-1](/img/structure/B2982751.png)
2-[Bis(methylsulfonyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfonyl)amino]benzonitrile, also known as BMSB, is a versatile compound that has been widely studied due to its unique properties. It has a molecular weight of 274.32 . The IUPAC name for this compound is N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide .
Molecular Structure Analysis
The molecular formula of 2-[Bis(methylsulfonyl)amino]benzonitrile is C9H10N2O4S2 . The InChI code for this compound is 1S/C9H10N2O4S2/c1-16(12,13)11(17(2,14)15)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
2-[Bis(methylsulfonyl)amino]benzonitrile is a white to yellow solid . The compound should be stored at a temperature of +4°C . The shipping temperature is room temperature .Applications De Recherche Scientifique
Novel Sulfonated Membranes for Dye Treatment
Research has demonstrated the development of novel sulfonated thin-film composite nanofiltration membranes that show improved water flux and effective treatment of dye solutions. These membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced surface hydrophilicity and dye rejection capabilities without compromising water permeation, which could have significant implications for wastewater treatment and environmental remediation processes (Yang Liu et al., 2012).
Synthesis of Benzonitriles
Another study outlines a mild and efficient method for synthesizing benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride. This process extends to the synthesis of phenylacetonitriles, highlighting a versatile approach in organic synthesis that could be applicable in creating various nitrile-containing compounds for pharmaceuticals, agrochemicals, and materials science (C. Kangani et al., 2008).
Fluorescent Scaffolds and Probes
In the field of fluorescence materials, a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized and found to exhibit high fluorescence emissions in the solid state. These compounds, showing well-defined intramolecular hydrogen bonds, serve as solid-state fluorescent materials with potential applications in optical materials, sensors, and bioimaging technologies (Teruo Beppu et al., 2014).
Peptide Synthesis
The development of a novel safety-catch anchoring linkage for the synthesis of peptide amides using a Boc/Fmoc strategy showcases the role of specific sulfur-containing compounds in facilitating peptide bond formation. This research has potential implications for the development of therapeutic peptides and the study of protein functions (M. Patek et al., 1991).
Polyamides and Poly(amide-imide)s Synthesis
A study on the synthesis of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile underlines the importance of nitrile-functionalized compounds in creating high-performance polymers. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for advanced material applications (A. Saxena et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-N-methylsulfonylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c1-16(12,13)11(17(2,14)15)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIXEXYWRAYERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)
![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)


![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)


![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

